REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8](C(OC(C)(C)C)=O)[C:5]2=[CH:6][N:7]=1.[NH2:18][C:19]1[N:20]=[CH:21][C:22]([C:25]#[N:26])=[N:23][CH:24]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1>[NH:8]1[C:5]2=[CH:6][N:7]=[C:2]([NH:18][C:19]3[N:20]=[CH:21][C:22]([C:25]#[N:26])=[N:23][CH:24]=3)[CH:3]=[C:4]2[CH:10]=[CH:9]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CN1)N(C=C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.017 g
|
Type
|
reactant
|
Smiles
|
NC=1N=CC(=NC1)C#N
|
Name
|
cesium carbonate
|
Quantity
|
0.077 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.011 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Name
|
tris(benzylideneacetone)dipalladium (0)
|
Quantity
|
0.009 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling argon through the mixture for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The sealed reaction vessel
|
Type
|
FILTRATION
|
Details
|
The crude mixture was filtered through an SCX-2 acidic resin cartridge
|
Type
|
WASH
|
Details
|
eluting with 2 M ammonia in methanol
|
Type
|
CONCENTRATION
|
Details
|
The basic filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=CN=C(C2)NC=2N=CC(=NC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.054 mmol | |
AMOUNT: MASS | 0.018 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |